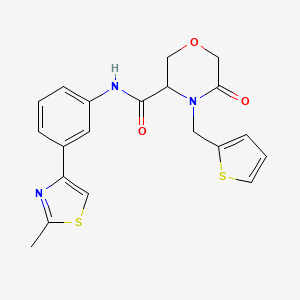

N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Description

N-(3-(2-Methylthiazol-4-yl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a synthetic small molecule characterized by a morpholine-3-carboxamide core substituted with a 5-oxo group, a thiophen-2-ylmethyl moiety at position 4, and a 3-(2-methylthiazol-4-yl)phenyl group at position 2.

Properties

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-13-21-17(12-28-13)14-4-2-5-15(8-14)22-20(25)18-10-26-11-19(24)23(18)9-16-6-3-7-27-16/h2-8,12,18H,9-11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVWVAWBBQFWOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3COCC(=O)N3CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: Starting with 2-methylthiazole, the thiazole ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

Construction of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an amine and an epoxide or a dihaloalkane.

Incorporation of the Thiophene Moiety: The thiophene group is added through a similar coupling reaction, ensuring the correct positioning on the morpholine ring.

Final Assembly: The final compound is assembled through amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes scaling up reactions, using continuous flow chemistry, and employing automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the thiazole or thiophene rings using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings, depending on the substituents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, particularly those involving thiazole and thiophene-containing molecules.

Industrial Applications: Its unique properties make it a candidate for use in materials science and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, enzyme inhibition, or activation, depending on the context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores: morpholine derivatives , thiophene-containing carboxamides , and thiazole-substituted aryl groups . Below is a comparative analysis of key compounds from the literature:

Morpholine Derivatives

- 5-Oxo-morpholine analogs: N-((S)-3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-((1-((S)-19-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidine-1-carbonyl)-20,20-dimethyl-17-oxo-3,6,9,12,15-pentaoxa-18-azahenicosanoyl)azetidin-3-yl)amino)pyrimidine-4-carboxamide ():

- Contains a 5-oxo-morpholine core linked to a thiazole-phenyl group.

- Demonstrated high molecular weight (1,030.14 g/mol) and complex pharmacokinetics due to extended alkyl/ether chains.

Applications: Likely designed for targeted drug delivery due to its peptide-like structure .

- 3-Oxomorpholino derivatives (): 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide:

- Features a 3-oxomorpholino group attached to a pyrazole-carboxamide scaffold.

- Synthesis: Condensation of aromatic aldehydes with a pyrazole precursor in isopropyl alcohol .

Thiophene-Containing Carboxamides

- Nitrothiophene carboxamides ():

- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide :

- Structural similarity: Thiophene-2-carboxamide linked to a thiazole-aryl group.

- Activity: Narrow-spectrum antibacterial (mechanism involving nitro group reduction).

- Purity: 42% (low), suggesting synthetic challenges in coupling steps .

- N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide :

- Higher purity (99.05%) due to optimized purification (silica column chromatography).

Molecular weight: 367.35 g/mol vs. target compound’s ~450–500 g/mol (estimated).

Triazol-4-amines with thiophen-2-ylmethyl groups ():

- N-(4-Methoxybenzylidene)-3-(methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine :

- Contains a thiophen-2-ylmethyl substituent similar to the target compound.

- Synthesis: Microwave-assisted, yielding 89.1–91.3% via Schiff base formation.

Thiazole-Substituted Aryl Groups

- Thiazole-phenyl derivatives (): N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ():

- Combines thiazole and thiophene motifs but lacks a morpholine ring.

- 5-Amino-3-Methyl-4-[(3-Methyl-5-oxo-4,5-Dihydro-1H-Pyrazol-1-yl) Carbonyl]Thiophene-2-Carboxamide ():

- Thiophene-2-carboxamide with pyrazole and methylthio groups.

- Melting point: 208–210°C, indicating high thermal stability .

Comparative Data Table

Key Findings and Insights

Structural-Activity Relationships :

- The 5-oxo-morpholine core may enhance solubility compared to simpler carboxamides (e.g., ’s nitrothiophenes).

- Thiophen-2-ylmethyl groups improve membrane permeability, as seen in triazol-4-amines ().

- Thiazole-aryl substituents (e.g., 2-methylthiazol-4-ylphenyl) are associated with kinase inhibition in related compounds .

Synthetic Challenges :

- Coupling reactions (e.g., amide bond formation) often yield variable purity (42–99%) depending on steric hindrance .

- Microwave-assisted synthesis () offers higher efficiency (≥86% yield) compared to traditional reflux methods.

Biological Potential: The target compound’s combination of morpholine, thiophene, and thiazole groups suggests dual antibacterial/antiparasitic activity, akin to and .

Biological Activity

N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity, supported by diverse research findings, case studies, and detailed data tables.

Chemical Structure and Properties

The compound possesses a complex structure characterized by multiple functional groups that contribute to its biological properties. The presence of thiazole and morpholine rings is significant, as these moieties are often associated with enhanced pharmacological activities.

Biological Activity Overview

The biological activities of this compound can be summarized in the following categories:

1. Anticancer Activity

Research indicates that compounds with thiazole and morpholine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazole derivatives showed IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines, highlighting their potential as anticancer agents .

2. Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties. The thiazole moiety is often implicated in the modulation of inflammatory pathways, making such compounds attractive for treating conditions like arthritis and psoriasis .

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship of the compound indicates that specific substitutions on the thiazole and phenyl rings can enhance its biological activity. For example, the introduction of electron-donating groups at certain positions has been linked to increased cytotoxicity against cancer cells .

| Compound | Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|---|

| N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo... | Jurkat | 1.61 ± 1.92 | Anticancer |

| N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxo... | A-431 | 1.98 ± 1.22 | Anticancer |

| Thiazole Derivative X | E. coli | 0.004–0.03 | Antimicrobial |

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antitumor Activity : A study focused on a series of thiazole derivatives showed promising results in inhibiting tumor growth in vitro, with some compounds exhibiting better efficacy than standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Research : In another study, thiazole-containing compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro, demonstrating significant anti-inflammatory effects that could be harnessed for therapeutic applications .

- Antimicrobial Testing : A recent investigation into thiazole derivatives revealed that they exhibited potent antibacterial activity against various pathogens, outperforming conventional antibiotics in some cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.